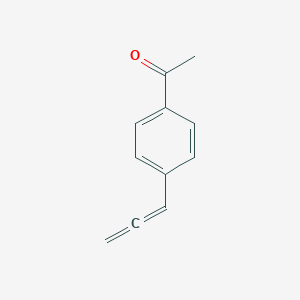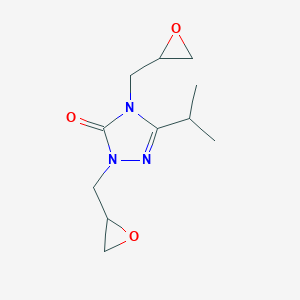
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, commonly known as epoxiconazole, is a fungicide that is widely used in agriculture. It belongs to the class of triazole fungicides and is effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. Epoxiconazole has gained attention due to its broad-spectrum activity, low toxicity, and high efficacy.
作用機序
Epoxiconazole works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. It binds to the cytochrome P450 enzyme, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the disruption of fungal cell membrane structure and function, leading to the death of the fungus.
生化学的および生理学的効果
Epoxiconazole has been found to have low toxicity to mammals and is considered safe for use in agriculture. It has been shown to have no adverse effects on the growth and development of crops and does not accumulate in soil or water. However, it may have some effects on non-target organisms such as bees and aquatic organisms, and further studies are needed to assess its environmental impact.
実験室実験の利点と制限
Epoxiconazole has several advantages for use in lab experiments. It has a broad-spectrum activity and is effective against a wide range of fungal diseases. It is also easy to use and can be applied as a spray or through irrigation systems. However, it may have some limitations in lab experiments due to its potential effects on non-target organisms and the need for further studies to assess its environmental impact.
将来の方向性
Epoxiconazole has several potential future directions for research. It may be used to control fungal diseases in new crops or in different regions of the world. It may also be used in combination with other fungicides to increase its efficacy and reduce the risk of resistance development. Additionally, further studies are needed to assess its environmental impact and potential effects on non-target organisms. Finally, epoxiconazole may have potential use as a pharmaceutical drug due to its antifungal properties, and further research is needed to explore this possibility.
Conclusion:
In conclusion, epoxiconazole is a fungicide that is widely used in agriculture due to its broad-spectrum activity, low toxicity, and high efficacy. It works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Epoxiconazole has several advantages for use in lab experiments, but may have potential effects on non-target organisms and the environment. Further research is needed to assess its environmental impact and potential use as a pharmaceutical drug.
合成法
Epoxiconazole can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with epichlorohydrin and isopropylamine. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by column chromatography to obtain pure epoxiconazole.
科学的研究の応用
Epoxiconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. It has been used to control diseases such as powdery mildew, rust, and scab in crops such as wheat, barley, grapes, and apples. Epoxiconazole has also been studied for its potential use as a pharmaceutical drug due to its antifungal properties.
特性
CAS番号 |
160455-70-9 |
|---|---|
製品名 |
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
分子式 |
C11H17N3O3 |
分子量 |
239.27 g/mol |
IUPAC名 |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)10-12-14(4-9-6-17-9)11(15)13(10)3-8-5-16-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
NCUJZPXJVIWNMT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
正規SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
同義語 |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



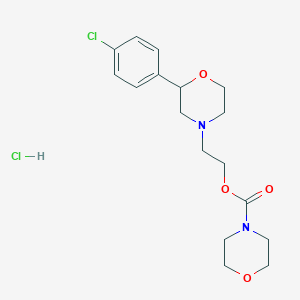
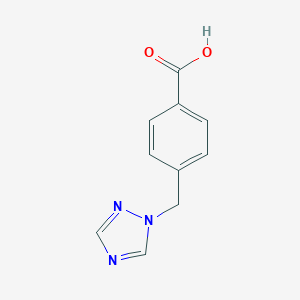
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
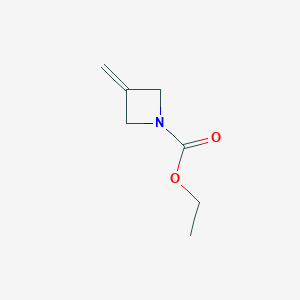
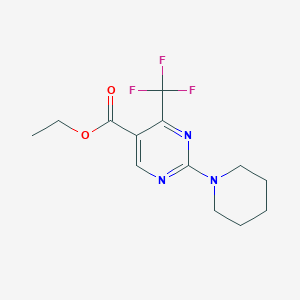
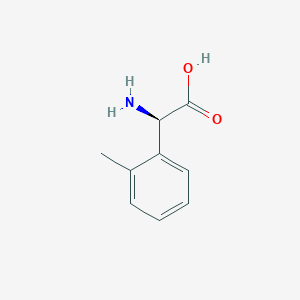
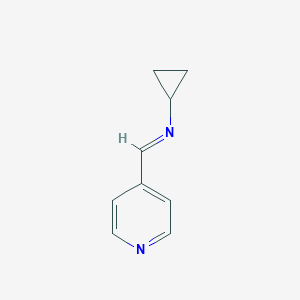
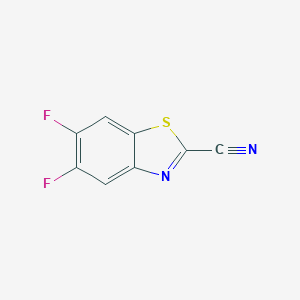
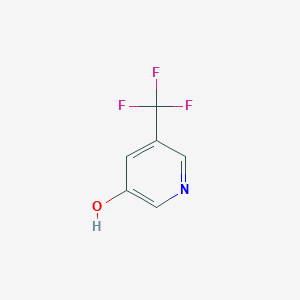
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
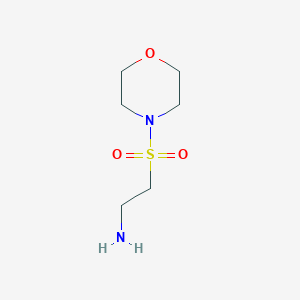
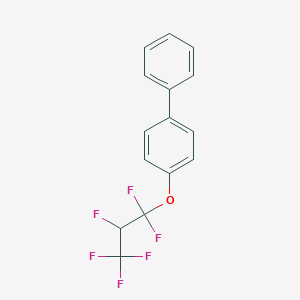
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
